
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one, often referred to as BNDP, is a synthetic compound used in the field of organic chemistry. It is a heterocyclic compound that is composed of a phenyl ring and an indole ring system. BNDP has been utilized in scientific research to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Hydrogen-bonding in Molecular Structures
Research involving compounds structurally related to 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has highlighted the significance of hydrogen-bonding in determining molecular structure. For example, Quiroga et al. (2010) studied a compound with a bromophenyl group, noting the importance of hydrogen bonds in forming dimers and molecular ladders in its crystal structure (Quiroga et al., 2010).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is another area of research. Ames and Ribeiro (1976) demonstrated the synthesis of various compounds, including 2-methylindole-4-carboxylic acid, starting from 2-bromo-3-nitrobenzoic acid, a precursor structurally related to the subject compound (Ames & Ribeiro, 1976).
Crystal Structures and Antimalarial Activity
Studies on crystal structures and potential medicinal applications, like antimalarial activity, have been conducted on compounds with bromophenyl and nitrophenyl groups. For instance, Cunico et al. (2016) reported the crystal structures of compounds with these groups, noting their moderate antimalarial activity (Cunico et al., 2016).
Asymmetric Synthesis
Research by Si-haia (2011) involved asymmetric synthesis of a compound with a nitrate yl phenyl group, demonstrating the potential for creating chiral compounds in this chemical space (Chen Si-haia, 2011).
Calcium Channel Antagonism
Compounds with structural similarities have been studied for their potential as calcium channel antagonists. Triggle et al. (1980) examined the crystal structures of several 1,4-dihydropyridine derivatives, noting the correlation between structure and biological activity (Triggle et al., 1980).
Radiosynthesis for Imaging
Sadeghpour et al. (2008) explored the radiosynthesis of a fluorinated nifedipine analog for imaging L-type calcium channels, indicating the potential for diagnostic applications of related compounds (Sadeghpour et al., 2008).
properties
IUPAC Name |
2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)24(20)16-7-4-8-17(10-16)25(27)28/h3-11H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHANYCMJABLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

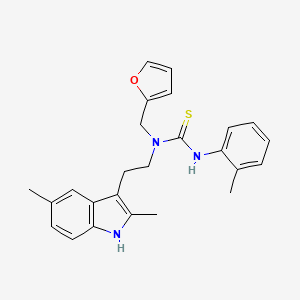
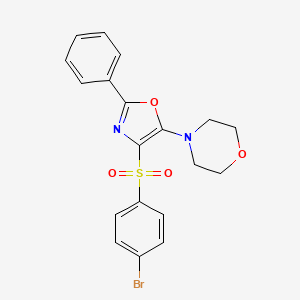
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
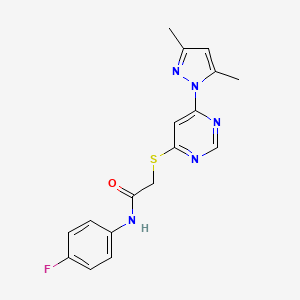


![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
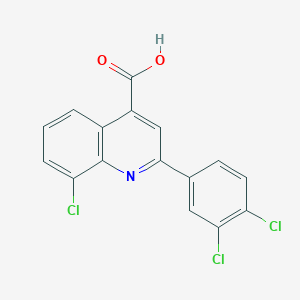
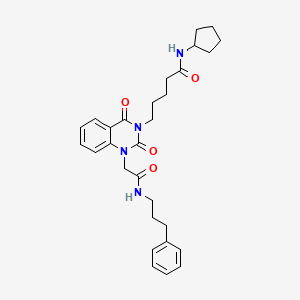
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)